Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate
Overview
Description
Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytochrome P450 Inhibition
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the importance of understanding the selectivity of such inhibitors. This knowledge is crucial for predicting drug-drug interactions when multiple drugs are coadministered. The selectivity of inhibitors plays a key role in identifying the involvement of specific CYP isoforms in drug metabolism Khojasteh et al., 2011.
Heterocyclic Compound Chemistry
The chemistry of heterocyclic compounds, such as pyrazoles and benzothiazoles, has been extensively studied for their various properties, including spectroscopic properties, structures, magnetic properties, and biological activities. These studies can help identify potential research applications for Benzyl (2-(5-amino-4-cyano-3-(p-tolyl)-1H-pyrazol-1-yl)-2-methylpropyl)carbamate Boča et al., 2011.
Antimicrobial and Anticancer Properties
The exploration of novel compounds with antimicrobial and anticancer properties is a significant area of research. Compounds with structural similarities to this compound might exhibit potential in these areas, necessitating further investigation Swain et al., 2017.
Neurotoxicity Considerations
The neurotoxic effects of environmental compounds like Benzo[a]pyrene (BaP) suggest that similar compounds, potentially including this compound, could have implications for neurotoxicity. This area might offer another avenue for research, especially in assessing the compound's safety profile Chepelev et al., 2015.
Optoelectronic Materials
The development of new conjugated systems for optoelectronic applications is a rapidly growing field. Research on BODIPY-based materials for OLED devices highlights the potential for compounds with complex aromatic structures, possibly including this compound, to contribute to advances in organic light-emitting diodes and other optoelectronic devices Squeo & Pasini, 2020.
Mechanism of Action
Target of action
Pyrazoles can interact with various biological targets. For instance, some pyrazoles have been found to inhibit certain enzymes, such as cyclooxygenase .
Mode of action
The mode of action of pyrazoles can vary greatly depending on their specific chemical structure. Some pyrazoles work by inhibiting enzymes, while others might interact with receptors or other cellular components .
Biochemical pathways
Pyrazoles can affect various biochemical pathways. For example, by inhibiting certain enzymes, they can disrupt the synthesis of specific biochemicals .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pyrazoles can vary depending on their specific chemical structure. Some pyrazoles might be well absorbed in the gastrointestinal tract, while others might require metabolic activation to exert their effects .
Result of action
The molecular and cellular effects of pyrazoles can vary greatly. Some might lead to the inhibition of enzyme activity, while others might lead to changes in cell signaling .
Action environment
The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals .
Properties
IUPAC Name |
benzyl N-[2-[5-amino-4-cyano-3-(4-methylphenyl)pyrazol-1-yl]-2-methylpropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-16-9-11-18(12-10-16)20-19(13-24)21(25)28(27-20)23(2,3)15-26-22(29)30-14-17-7-5-4-6-8-17/h4-12H,14-15,25H2,1-3H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSUXNZZRJDERV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2C#N)N)C(C)(C)CNC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.